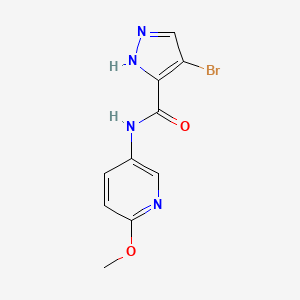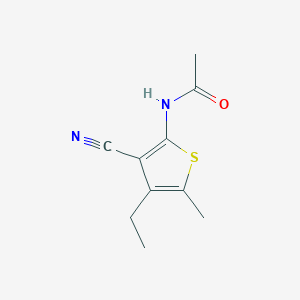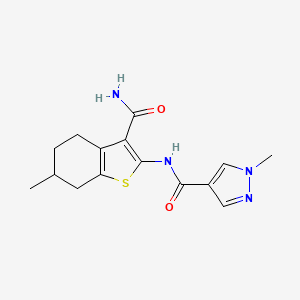![molecular formula C17H12F5N5O4 B10953994 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-(pentafluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B10953994.png)
4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-(pentafluorophenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and pentafluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and isoxazole intermediates, followed by their coupling and subsequent functionalization.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of Isoxazole Intermediate: The isoxazole ring can be formed by the reaction of hydroxylamine with a β-keto ester.
Coupling Reaction: The pyrazole and isoxazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction of the nitro group results in the formation of an amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group and the pentafluorophenyl group can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
- 4-[(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
- 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE
Uniqueness
The uniqueness of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-3-ISOXAZOLECARBOXAMIDE lies in the presence of the pentafluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications.
Properties
Molecular Formula |
C17H12F5N5O4 |
|---|---|
Molecular Weight |
445.30 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H12F5N5O4/c1-5-16(27(29)30)6(2)26(24-5)4-8-7(3)31-25-14(8)17(28)23-15-12(21)10(19)9(18)11(20)13(15)22/h4H2,1-3H3,(H,23,28) |
InChI Key |
XOAWXSFPVYSMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methylbutan-2-yl)-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10953911.png)
![(5-chlorothiophen-2-yl)[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953921.png)

![3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide](/img/structure/B10953926.png)

![methyl (4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]sulfamoyl}phenyl)carbamate](/img/structure/B10953946.png)
![3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10953964.png)
![N-benzyl-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10953971.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B10953975.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10953981.png)

![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B10953989.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10953996.png)
![ethyl 2-{cyclopropyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10954000.png)
